molecular formula C24H23NO B594075 [1-(2-methylbutan-2-yl)indol-3-yl]-naphthalen-1-ylmethanone CAS No. 1358118-35-0

[1-(2-methylbutan-2-yl)indol-3-yl]-naphthalen-1-ylmethanone

Cat. No.: B594075
CAS No.: 1358118-35-0
M. Wt: 341.4 g/mol
InChI Key: RAHXKESFWHOCTB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of JWH 018 N-(1,1-dimethylpropyl) isomer are the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including appetite, pain-sensation, mood, and memory.

Mode of Action

JWH 018 N-(1,1-dimethylpropyl) isomer is a synthetic cannabinoid that potently activates the CB1 and CB2 receptors . It binds to these receptors and mimics the effects of naturally occurring cannabinoids, such as anandamide.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of JWH 018 N-(1,1-dimethylpropyl) isomer involves several steps. The starting material is typically indole, which undergoes a series of reactions to introduce the 1,1-dimethylpropyl group and the naphthalenyl methanone moiety. The key steps include:

Industrial Production Methods: Industrial production of JWH 018 N-(1,1-dimethylpropyl) isomer follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: JWH 018 N-(1,1-dimethylpropyl) isomer is unique due to its specific structural modification, which affects its binding affinity and potency at cannabinoid receptors. This structural difference can lead to variations in its pharmacological and toxicological properties compared to other synthetic cannabinoids .

Properties

IUPAC Name

[1-(2-methylbutan-2-yl)indol-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO/c1-4-24(2,3)25-16-21(19-13-7-8-15-22(19)25)23(26)20-14-9-11-17-10-5-6-12-18(17)20/h5-16H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHXKESFWHOCTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)N1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017302
Record name JWH-018 N-(1,1-Dimethylpropyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1358118-35-0
Record name JWH-018 N-(1,1-Dimethylpropyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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